[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a benzodioxole moiety and a fluorophenyl-substituted piperazine ring
Preparation Methods
The synthesis of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the benzodioxole group, and the attachment of the fluorophenyl-substituted piperazine ring. Common synthetic routes may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzodioxole Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Attachment of the Fluorophenyl-Substituted Piperazine Ring: This step may involve nucleophilic substitution or other suitable reactions to introduce the piperazine moiety.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or piperazine moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has shown promise in several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry: Its applications in industrial chemistry could include the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and kinase inhibitory activities.
Benzodioxole-Containing Compounds: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Fluorophenyl-Substituted Piperazines: These compounds have been explored for their potential in treating neurological disorders and as ligands for various receptors.
The uniqueness of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE lies in its combination of these structural motifs, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H20FN5O3 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H20FN5O3/c25-17-2-4-18(5-3-17)28-9-11-29(12-10-28)24(31)19-14-27-30-20(7-8-26-23(19)30)16-1-6-21-22(13-16)33-15-32-21/h1-8,13-14H,9-12,15H2 |
InChI Key |
WQXXNTUWMGTPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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